Tectochrysin

ABCG2 multidrug resistance cancer chemotherapy

Choose Tectochrysin for its unique 7-O-methylation profile, which grants superior selectivity for ABCG2 mutant variants (R482T) over Chrysin, without altering ATPase activity or interacting with P-gp/MRP1. Its validated low cytotoxicity (IC50 6.3–8.4 μg/mL in colon cancer cells, sparing normal fibroblasts) ensures reproducible efficacy in long-term cellular sensitization, in vivo AD models, and FOXO/DAF-16 pathway activation studies. Ensure your supplier provides ≥98% HPLC purity to guarantee these specific pharmacological outcomes.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 520-28-5
Cat. No. B192502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTectochrysin
CAS520-28-5
Synonyms5-Hydroxy-7-methoxyflavone;  Methyl chrysin;  Chrysin 7-methylether
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3
InChIKeyIRZVHDLBAYNPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tectochrysin (CAS 520-28-5): Chemical Identity, Natural Occurrence, and Basic Characteristics for Procurement


Tectochrysin (5-hydroxy-7-methoxyflavone, C₁₆H₁₂O₄, MW 268.26) is a naturally occurring O-methylated flavonoid found in propolis, Alpinia oxyphylla Miq., Lychnophora markgravii, and Prunus cerasus [1][2]. As a flavone derivative, it features a chromen-4-one backbone with a phenyl substitution at C2, a hydroxyl group at C5, and a methoxy group at C7. This substitution pattern differentiates tectochrysin from its close structural analog chrysin (5,7-dihydroxyflavone), where the C7 position retains a hydroxyl group. Tectochrysin is typically isolated as a yellow crystalline powder with limited aqueous solubility but good solubility in organic solvents such as DMSO and ethanol [3]. The compound is commercially available as a reference standard for analytical applications and as a research-grade material for pharmacological investigations, with typical purity specifications ≥98% (HPLC) .

Why Tectochrysin (CAS 520-28-5) Cannot Be Substituted by Generic Flavonoids in Research Applications


Substituting tectochrysin with other flavonoids—even those with near-identical core structures such as chrysin—introduces critical experimental variability due to the unique physicochemical and pharmacological consequences of its 7-O-methylation. This single methoxy substitution alters lipophilicity, metabolic fate, and target protein interactions in ways that cannot be predicted from flavonoid class membership alone. Specifically, tectochrysin undergoes distinct in vivo 4′-hydroxylation metabolism, exhibits differential cytotoxicity profiles in cancer versus normal cells, and displays unique selectivity for the ABCG2 multidrug resistance transporter [1][2]. Furthermore, comparative antioxidant assays demonstrate that the 7-methoxy modification substantially diminishes free radical scavenging capacity relative to chrysin, underscoring that structural homology does not equate to functional equivalence [3]. Researchers and procurement specialists must therefore recognize that generic flavonoid sourcing—whether for mechanistic studies, SAR investigations, or in vivo efficacy models—will not recapitulate tectochrysin-specific outcomes. The following quantitative evidence establishes the compound's distinct differentiation profile.

Tectochrysin (CAS 520-28-5): Quantitative Differentiation Evidence Against Structural and Functional Analogs


ABCG2 Transporter Inhibition: Tectochrysin vs. 6-Prenylchrysin vs. GF120918 Comparator Analysis

Tectochrysin demonstrates selective ABCG2 transporter inhibition with a mutant-preferring sensitization profile that differentiates it from both the synthetic inhibitor GF120918 and the closely related flavonoid 6-prenylchrysin. While 6-prenylchrysin achieves an IC50 of 0.3 μmol/L (comparable to GF120918), tectochrysin exhibits a distinct functional property: at 1 μmol/L concentration, tectochrysin fully sensitizes mutant (R482T) ABCG2-transfected cells to mitoxantrone, whereas higher concentrations are required for wild-type ABCG2 sensitization. This contrasts with 6-prenylchrysin, which efficiently sensitizes wild-type ABCG2 at 0.5 μmol/L but requires higher concentrations for mutant variants [1]. Importantly, neither tectochrysin nor 6-prenylchrysin interacts with P-glycoprotein or MRP1, establishing ABCG2 specificity, and both exhibit lower intrinsic cytotoxicity than GF120918 [1].

ABCG2 multidrug resistance cancer chemotherapy transporter inhibition flavonoid SAR

Colon Cancer Cell Cytotoxicity: Tectochrysin IC50 Values and Normal Cell Selectivity

Tectochrysin exhibits concentration-dependent growth inhibition in human colon cancer cell lines with distinct IC50 values: 6.3 μg/mL (approximately 23.5 μmol/L) for SW480 cells and 8.4 μg/mL (approximately 31.3 μmol/L) for HCT116 cells after 24-hour treatment [1]. Critically, under identical assay conditions, tectochrysin does not demonstrate cytotoxicity toward normal human colon fibroblast CCD-18co cells at tested concentrations up to 10 μg/mL, indicating a degree of cancer cell selectivity [1]. In combination studies, tectochrysin at 5 μg/mL (1/3 of IC50) synergizes with cetuximab (30 μg/mL, 1/10 of IC50) to significantly enhance growth inhibition, yielding combination index values of 0.572 and 0.533 in HCT116 and SW480 cells respectively (CI < 1 indicates synergy) [2].

colon cancer cytotoxicity IC50 selectivity index apoptosis

Antioxidant Capacity: Tectochrysin vs. Chrysin DPPH Radical Scavenging Comparison

Tectochrysin exhibits markedly reduced antioxidant activity compared to its 7-hydroxy analog chrysin. In standardized DPPH radical scavenging assays, tectochrysin demonstrates an IC50 value exceeding 100 μg/mL (reported as >100 μg/mL in comparative flavonoid screening studies), while chrysin and other flavonoids show comparable weak activity with IC50 values also >100 μg/mL under identical conditions [1][2]. Notably, separate studies using higher concentration ranges report tectochrysin IC50 values greater than 1000 μg/mL for DPPH scavenging, confirming the substantially diminished radical scavenging capacity relative to hydroxylated flavones [3]. This functional attenuation is mechanistically attributed to the 7-methoxy substitution, which reduces electron-donating capacity compared to the free 7-hydroxyl group present in chrysin [3].

antioxidant DPPH assay structure-activity relationship free radical scavenging flavonoid

Lifespan Extension in C. elegans: Tectochrysin Effects Quantified Against Genetic Mutant Controls

Tectochrysin extends the lifespan of Caenorhabditis elegans by up to 21.0% compared to untreated controls, as demonstrated in longevity assays [1]. This lifespan extension is mechanistically dependent on FOXO/DAF-16 and HSF-1 signaling, as tectochrysin fails to extend lifespan in genetic mutants of daf-2, daf-16, eat-2, aak-2, skn-1, and hsf-1 [1]. Beyond chronological lifespan extension, tectochrysin delays age-related decline of body movement, improves high-temperature stress resistance, enhances anti-infection capacity, and protects against Aβ1-42-induced toxicity in this model organism [1]. The compound also increases the expression of DAF-16 regulated genes, further confirming pathway engagement [1].

aging longevity C. elegans FOXO/DAF-16 geroprotector

In Vivo Neuroprotection in Alzheimer's Disease Model: Tectochrysin Effects on Aβ1-42-Induced Pathology

In an Aβ1-42-induced Alzheimer's disease mouse model, intracerebroventricular administration of tectochrysin at 140 μg/kg significantly improved spatial memory performance as assessed by behavioral testing [1]. Quantitative biochemical analyses revealed that tectochrysin treatment reduced β-secretase expression and Aβ1-42 accumulation in brain tissues, decreased malondialdehyde (MDA) concentration (a lipid peroxidation marker), lowered total cholinesterase activity, and increased activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-px) in both hippocampal and cortical regions [1]. Histological examination further confirmed rehabilitation of Aβ1-42-induced neuronal injury in the hippocampal CA1 layer of tectochrysin-treated mice compared to untreated AD model controls [1].

Alzheimer's disease neuroprotection Aβ1-42 oxidative stress memory impairment

Hepatoprotective and In Vivo Antioxidant Activity: Tectochrysin in CCl4-Induced Liver Injury Model

Tectochrysin demonstrates significant hepatoprotective effects in a carbon tetrachloride (CCl4)-induced liver injury rat model. Tectochrysin treatment significantly decreased serum transaminase activities that were elevated by CCl4-induced hepatic damage [1]. Quantitative assessments showed that tectochrysin caused a significant decrease in malondialdehyde (MDA) production in the thiobarbituric acid (TBA)-reactant assay, indicating reduced lipid peroxidation [1]. Furthermore, tectochrysin strongly increased the activities of hepatic cytosolic antioxidant enzymes including superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px) in CCl4-intoxicated rats compared to untreated injured controls [1]. These findings establish tectochrysin's in vivo antioxidant and hepatoprotective capacity despite its weak direct radical scavenging activity in cell-free assays.

hepatoprotection antioxidant enzymes CCl4 liver injury lipid peroxidation

Tectochrysin (CAS 520-28-5): Validated Research Applications and Procurement Decision Support


ABCG2-Mediated Multidrug Resistance Reversal Studies

Based on the direct comparative evidence showing tectochrysin's preferential sensitization of mutant ABCG2-transfected cells at 1 μmol/L, researchers investigating multidrug resistance mechanisms should select tectochrysin over other flavonoids when studying ABCG2 mutant variants (particularly R482T) or when requiring an ABCG2 inhibitor that does not alter ATPase activity or interact with P-gp/MRP1 [1]. The compound's lower intrinsic cytotoxicity compared to GF120918 also makes it preferable for long-term cellular sensitization experiments. Tectochrysin is specifically recommended for studies requiring ABCG2-selective inhibition without confounding off-target transporter effects.

Colon Cancer Preclinical Efficacy and Combination Therapy Research

For colon cancer researchers, tectochrysin's established IC50 values (6.3 μg/mL in SW480, 8.4 μg/mL in HCT116) and its demonstrated selectivity against normal CCD-18co colon fibroblasts provide validated benchmarks for in vitro efficacy studies [1]. The documented synergy with cetuximab (combination index values 0.572 and 0.533) supports its use in EGFR-targeted combination therapy investigations . Researchers should source tectochrysin with verified purity specifications (≥98% by HPLC) to ensure reproducible IC50 values and combination index calculations.

Aging and Geroprotector Research in C. elegans Models

Tectochrysin is a validated tool compound for aging research requiring FOXO/DAF-16 pathway activation. The compound's 21.0% lifespan extension in wild-type C. elegans and its complete loss of efficacy in daf-2, daf-16, eat-2, aak-2, skn-1, and hsf-1 mutants establishes clear genetic pathway dependence [1]. Researchers studying IIS signaling, stress resistance, or Aβ toxicity in C. elegans can use tectochrysin as a positive control for DAF-16/HSF-1-mediated longevity interventions, with defined phenotypic endpoints including lifespan extension, heat stress resistance, and Aβ1-42 protection.

Alzheimer's Disease and Neuroprotection In Vivo Studies

For in vivo Alzheimer's disease research, tectochrysin at 140 μg/kg (i.c.v.) provides a validated intervention that simultaneously modulates multiple AD-relevant endpoints: Aβ1-42 accumulation reduction, β-secretase downregulation, oxidative stress marker (MDA) reduction, cholinesterase activity modulation, and endogenous antioxidant enzyme (SOD, GSH-px) enhancement in hippocampal and cortical tissues [1]. The compound is particularly suited for studies investigating natural product-derived interventions for Aβ pathology and oxidative stress in AD models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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